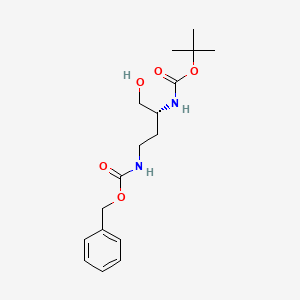

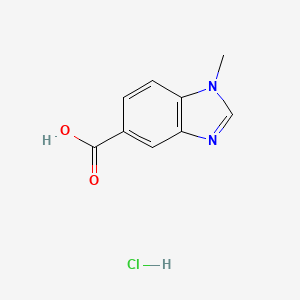

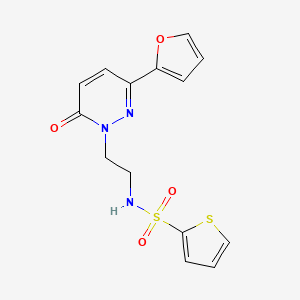

1-Methylbenzimidazole-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis

The molecular weight of 1-Methylbenzimidazole-5-carboxylic acid hydrochloride is 230.65 . The IUPAC name is 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride hydrate . The InChI code is 1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11;;/h2-5H,1H3, (H,12,13);1H;1H2 .Chemical Reactions Analysis

The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

1-Methylbenzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, benzimidazole-5-carboxylate derivatives were employed to assemble with Cd(II) ions under hydrothermal conditions, leading to the creation of one-dimensional (1D) and two-dimensional (2D) MOFs. These MOFs displayed blue emission in the solid state, indicating their potential applications in luminescent materials or sensors (Yao et al., 2008).

Analytical Chemistry

In analytical chemistry, 1-Methylbenzimidazole derivatives, particularly related compounds like methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), have been analyzed using high-performance liquid chromatography (HPLC) to determine their concentration and degradation products in pharmaceutical formulations. This showcases the compound's relevance in ensuring the stability and efficacy of pharmaceuticals (Al-Kurdi et al., 1999).

Agricultural Applications

In agriculture, derivatives of 1-Methylbenzimidazole, such as carbendazim, are widely used for the prevention and control of fungal diseases. Research on encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules has shown to modify their release profiles, reduce environmental toxicity, and potentially improve their efficacy in plant protection (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 1-Methylbenzimidazole, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers highlights their importance in extending the lifespan of metal structures and components in industrial applications (Khaled, 2003).

Environmental Science

The degradation of benzimidazole fungicides, such as carbendazim, by microbial action represents an essential area of research in environmental science. Isolating and characterizing microbes capable of efficiently degrading these compounds can lead to bioremediation strategies that mitigate the impact of these fungicides on ecosystems (Zhang et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride are currently unknown. This compound is a derivative of imidazole, which is known to have a broad range of biological activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets and induce changes in cellular processes , but the specific interactions of this compound remain to be elucidated.

Biochemical Pathways

Given the diverse biological activities of imidazole derivatives , it is likely that this compound could affect multiple pathways

Result of Action

As a derivative of imidazole, it may share some of the biological activities of other imidazole compounds, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. The compound 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a solid powder at room temperature

Propriétés

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNFYJKEFHLEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenzimidazole-5-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)

![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)

![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985323.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)